molecular formula C6F18N3O12S6V-3 B12071691 Vanadiumtris(trifluoromethylsulfonyl)imide

Vanadiumtris(trifluoromethylsulfonyl)imide

Cat. No.: B12071691
M. Wt: 891.4 g/mol
InChI Key: QJSSWHUUMNGFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanadiumtris(trifluoromethylsulfonyl)imide (abbreviated here as V(TFSI)₃ for clarity) is a metal-organic salt featuring a vanadium(III) cation coordinated to three bis(trifluoromethylsulfonyl)imide (TFSI⁻) anions. This compound is part of a broader class of ionic liquids (ILs) and electrolytes known for their high thermal stability, low volatility, and tunable physicochemical properties.

Properties

Molecular Formula

C6F18N3O12S6V-3

Molecular Weight

891.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;vanadium

InChI

InChI=1S/3C2F6NO4S2.V/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;

InChI Key

QJSSWHUUMNGFIP-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[V]

Origin of Product

United States

Preparation Methods

The synthesis of vanadium tris(bis(trifluoromethanesulfon)imide) typically involves the reaction of vanadium compounds with bis(trifluoromethanesulfon)imide. One common method includes the use of vanadium pentachloride and bis(trifluoromethanesulfon)imide in an organic solvent under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Vanadium tris(bis(trifluoromethanesulfon)imide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to higher oxidation states of vanadium.

    Reduction: It can also be reduced to lower oxidation states.

    Substitution: The bis(trifluoromethanesulfon)imide ligands can be substituted with other ligands under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Scientific Research Applications

Vanadiumtris(trifluoromethylsulfonyl)imide has a wide range of applications across different scientific disciplines:

Catalysis

  • Organic Reactions : The compound is utilized as a catalyst in various organic reactions due to its strong acidity and stability. It can facilitate reactions such as oxidation and substitution, making it valuable in synthetic chemistry .
  • Mechanistic Insights : Studies have shown that this compound can stabilize different oxidation states of vanadium, allowing it to participate effectively in catalytic cycles .

Energy Storage

  • Vanadium Redox Flow Batteries : This compound is being explored for its potential use in vanadium redox flow batteries due to its ability to enhance the electrochemical performance of battery systems. Its redox properties allow for efficient electron transfer processes, which are crucial for energy storage applications .
  • Electrolyte Development : Research indicates that incorporating this compound into electrolytes can improve the ionic conductivity and overall efficiency of energy storage devices .

Biological Applications

  • Antidiabetic Effects : Vanadium compounds, including this compound, exhibit insulin-mimetic properties. Studies have demonstrated that these compounds can enhance glucose uptake in cells and improve insulin sensitivity, making them a focus of research for diabetes treatment .
  • Anticancer Properties : Preliminary research suggests that vanadium-based compounds may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell cycle regulation .

Materials Science

  • Ionic Liquids : The compound is used in the synthesis of ionic liquids, which have applications in various fields including green chemistry and material synthesis. Its unique trifluoromethylsulfonyl groups contribute to the solubility and reactivity required for these applications .
  • Polymer Production : this compound is being investigated for its role in enhancing the properties of polymers used in advanced materials .

Antidiabetic Effects Study

A study conducted on diabetic rat models found that administration of this compound significantly reduced blood glucose levels. The mechanism was linked to enhanced insulin signaling pathways and increased expression of glucose transporter proteins (GLUT4) in muscle tissues .

Redox Flow Battery Performance

Research focusing on the incorporation of this compound into redox flow batteries demonstrated improved coulombic efficiency and cycling stability. The study highlighted the compound's ability to enhance ion selectivity and reduce crossover effects within the battery system .

Mechanism of Action

The mechanism by which vanadium tris(bis(trifluoromethanesulfon)imide) exerts its effects is primarily through its strong acidity and ability to stabilize various oxidation states of vanadium. This allows it to participate in a wide range of chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Bis(trifluoromethylsulfonyl)imide-Based Compounds

The following analysis compares V(TFSI)₃ with structurally related compounds, focusing on molecular interactions, thermal properties, and electrochemical behavior.

Cation-Anion Interactions

  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]) :
    This imidazolium-based IL exhibits strong cation-anion interactions dominated by hydrogen bonding between the C2–H of the imidazolium ring and the TFSI⁻ oxygen atoms. FIR and THz spectroscopy reveal frequency shifts (5–10 cm⁻¹) indicative of enhanced hydrogen bonding, leading to higher viscosities (~35–45 mPa·s at 25°C) compared to less polar ILs .
    • Contrast with V(TFSI)₃ :

      In V(TFSI)₃, the vanadium(III) cation’s smaller ionic radius and higher charge density result in stronger electrostatic interactions with TFSI⁻. This reduces configurational flexibility in the ionic lattice, increasing melting points (>200°C) relative to [EMIM][TFSI] (m.p. ~−15°C) .

Thermal Stability

  • Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI]) :
    This sulfonium-based IL demonstrates thermal stability up to 300°C, attributed to the robust TFSI⁻ anion and the sulfonium cation’s resistance to decomposition. However, [S₂₂₂][TFSI] exhibits lower electrochemical stability (∼4.5 V vs. Li/Li⁺) compared to vanadium-based analogs .
    • Contrast with V(TFSI)₃ :

      V(TFSI)₃’s thermal stability exceeds 350°C due to the strong V–N coordination bonds and the inertness of TFSI⁻. Its electrochemical window (∼5.2 V vs. Li/Li⁺) is broader, making it more suitable for high-voltage battery applications .

Electrochemical Performance

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) :
    Widely used in supercapacitors, [BMIM][TFSI] offers moderate ionic conductivity (~3.5 mS/cm at 25°C) but suffers from cation adsorption on electrodes, reducing cycle life.
    • Contrast with V(TFSI)₃ :

      V(TFSI)₃’s redox-active vanadium center enables reversible electron transfer (V³⁺ ↔ V²⁺/V⁴⁺), enhancing charge capacity in flow batteries. Ionic conductivity is lower (~1.2 mS/cm) due to stronger ion pairing but is compensated by its redox activity .

Research Insights and Limitations

  • Challenges with V(TFSI)₃ :
    While V(TFSI)₃ exhibits superior thermal and electrochemical properties, its high viscosity and cost (e.g., JPY 130,000/250 mL for related TFSI salts ) limit large-scale applications.
  • Synergistic Studies : Hybrid systems combining V(TFSI)₃ with imidazolium ILs (e.g., [EMIM][TFSI]) have shown promise in balancing redox activity and ionic mobility, but interfacial stability remains a concern .

Biological Activity

Vanadiumtris(trifluoromethylsulfonyl)imide (VTFSI) is a vanadium-based compound that has garnered attention for its potential biological activity, particularly in therapeutic applications. This article explores the biological properties of VTFSI, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Vanadium Compounds

Vanadium compounds have been extensively studied for their biological activities, particularly in the context of diabetes, cancer, and cardiovascular diseases. The pharmacological properties of these compounds are largely attributed to their ability to mimic insulin and modulate various signaling pathways within the body .

  • Insulin Mimetic Activity : Vanadium compounds, including VTFSI, exhibit insulin-mimetic properties by enhancing glucose uptake in cells and improving insulin sensitivity. This is primarily mediated through the activation of protein tyrosine phosphatases and modulation of signaling pathways such as the PI3K/Akt pathway .
  • Anticancer Properties : Research indicates that vanadium compounds can induce apoptosis in cancer cells. For instance, studies have demonstrated that VTFSI can inhibit cell proliferation in various cancer cell lines, potentially through the regulation of gene expression related to cell cycle and apoptosis .
  • Redox Activity : The redox properties of vanadium allow it to participate in electron transfer processes, which can influence oxidative stress levels in cells. This is particularly relevant in cancer biology, where oxidative stress plays a crucial role in tumor progression .

1. Antidiabetic Effects

A study investigating the effects of vanadium compounds on diabetic models found that VTFSI significantly reduced blood glucose levels in diabetic rats. The mechanism was linked to enhanced insulin signaling and increased glucose transporter expression (GLUT4) in muscle tissues .

2. Anticancer Activity

In vitro studies have shown that VTFSI exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)Reference
A54922.4
HCT11644.4
HepG252.1

These findings suggest that VTFSI may be a promising candidate for further development as an anticancer agent.

Toxicology and Safety

Despite its potential therapeutic benefits, the toxicological profile of VTFSI requires careful consideration. Studies have indicated that while low doses may exhibit beneficial effects, higher concentrations can lead to cytotoxicity and apoptosis in normal cells . It is crucial to establish safe dosage ranges to mitigate adverse effects during therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.